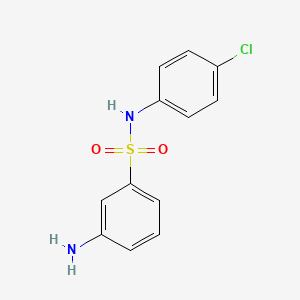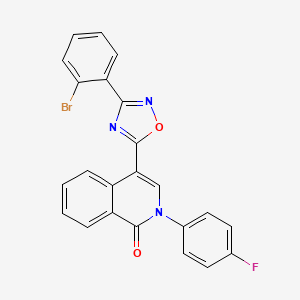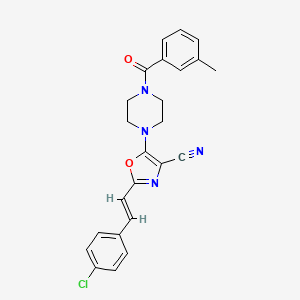
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes, including protein kinases .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors such as chalcones with semicarbazide or thiosemicarbazide in the presence of a base like sodium hydroxide. For instance, the synthesis of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide was achieved by reacting 4,4'-difluoro chalcone with semicarbazide hydrochloride in an ethanolic sodium hydroxide solution . Although the specific synthesis of "N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with the appropriate dichlorophenyl and fluorophenyl substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined to crystallize in the triclinic crystal system with specific unit cell parameters . The molecular structure is stabilized by hydrogen bond interactions such as N-H...O and C-H...O. Similarly, the structure of "N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" would likely exhibit characteristic hydrogen bonding and a conformation influenced by its substituents.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including transamidation and specification, which allow for the diversification of the pyrazole scaffold . These reactions are crucial for optimizing the biological activity of the compounds by adjusting the appendages on the pyrazole ring. The specific chemical reactions that "N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" may undergo are not described in the provided papers, but it can be inferred that similar reactions could be applicable for functionalization or further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, can be studied using techniques like TG-DTG, FT-IR, NMR, and mass spectrometry . For instance, a novel pyrazole derivative was found to be thermally stable up to 190°C . The electronic structures and molecular geometries can be optimized and calculated using ab-initio methods, and the solvent effects on structural parameters can be investigated using different solvents . The non-linear optical properties of these compounds can also be of interest. While the specific properties of "N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" are not provided, similar analytical methods could be used to determine its properties.
Applications De Recherche Scientifique
Cytotoxic Evaluation
- A study by Ahsan et al. (2018) focused on the synthesis of pyrazoline analogues, including compounds similar to N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. These compounds demonstrated significant cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer agents (Ahsan et al., 2018).
PET Radiotracer Synthesis
- Katoch-Rouse and Horti (2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors using positron emission tomography. This work indicates the use of structurally similar compounds in neuroimaging (Katoch-Rouse & Horti, 2003).
Antimicrobial Activities
- Ragavan, Vijayakumar, and Kumari (2010) synthesized novel 1,5-diaryl pyrazole derivatives, including compounds related to N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. These compounds exhibited significant antibacterial and antifungal activities, indicating their potential in antimicrobial therapy (Ragavan et al., 2010).
Antitubercular and Antibacterial Activities
- Bodige et al. (2020) reported on N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, related to N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, displaying promising antitubercular and antibacterial properties (Bodige et al., 2020).
Anticonvulsant Activity
- Ahsan, Khalilullah, Stables, and Govindasamy (2013) synthesized and evaluated pyrazole analogues for anticonvulsant activity. Some compounds, structurally similar to N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, showed significant activity in seizure models (Ahsan et al., 2013).
Antagonist Activity at CB1 Cannabinoid Receptors
- Shim et al. (2002) studied N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent antagonist for the CB1 cannabinoid receptor. Their findings provide insight into the binding interactions of similar compounds at cannabinoid receptors (Shim et al., 2002).
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2FN3O2/c1-2-9-27-17-11-25(14-6-4-13(22)5-7-14)24-18(17)19(26)23-16-8-3-12(20)10-15(16)21/h3-8,10-11H,2,9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMIODZFHHNBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)
![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)

![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)




![1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008400.png)